PhiKan 083 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
PhiKan 083 hydrochloride is a carbazole derivative that primarily targets the Y220C mutation of the p53 protein . The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in preventing cancer formation by triggering apoptosis in cells with DNA damage .
Mode of Action
The Y220C mutation creates a surface cavity on the p53 protein, destabilizing it . This compound binds to this surface cavity, stabilizing the Y220C mutant of p53 . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, which is involved in cell cycle regulation and apoptosis . By stabilizing the p53 protein, this compound enhances the protein’s ability to trigger apoptosis in cells with DNA damage, thereby preventing the formation of cancerous cells .
Result of Action
In vitro studies have shown that this compound reduces cell viability in engineered variants of Ln229 cells . When combined with NSC 123127, it enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with wild-type p53 and those with Y220C, G245S, and R282W mutations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Hygroscopic DMSO, for example, has a significant impact on the solubility of the product . .
Biochemical Analysis
Biochemical Properties
PhiKan 083 hydrochloride interacts specifically with the Y220C mutant of the p53 protein. The compound binds to a surface cavity on the mutant p53, stabilizing it and preventing its denaturation. The dissociation constant (Kd) for this interaction is 167 μM, indicating a relatively strong binding affinity . By stabilizing the mutant p53, this compound helps restore its tumor suppressor functions, which include DNA repair, cell cycle regulation, and apoptosis induction.
Cellular Effects
This compound has been shown to influence various cellular processes. In Ln229 cells, which express the Y220C mutant of p53, the compound reduces cell viability by approximately 70% at a concentration of 125 μM over 48 hours . Additionally, this compound enhances the pro-apoptotic activity of other compounds, such as NSC 123127, in cells expressing different p53 variants. This indicates that this compound can modulate cell signaling pathways and promote apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the surface cavity of the Y220C mutant p53 protein. This binding stabilizes the mutant protein, preventing its thermal denaturation and allowing it to retain its functional conformation . As a result, the stabilized p53 can perform its normal functions, such as activating DNA repair genes, inducing cell cycle arrest, and promoting apoptosis in response to cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at appropriate temperatures Over extended periods, this compound continues to stabilize the Y220C mutant p53 and maintain its pro-apoptotic effects in cancer cells
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively stabilizes the Y220C mutant p53 and promotes apoptosis in cancer cells. At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes . Determining the optimal dosage for therapeutic use is crucial to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the Y220C mutant p53. The compound’s stabilization of p53 influences various downstream metabolic processes, including DNA repair, cell cycle regulation, and apoptosis . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating cellular metabolism and promoting cancer cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to the nucleus, where it can bind to the Y220C mutant p53 and exert its stabilizing effects . The distribution of this compound within different tissues and its accumulation in target cells are critical factors in determining its therapeutic potential.
Subcellular Localization
This compound primarily localizes to the nucleus, where it interacts with the Y220C mutant p53 protein. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . By stabilizing the mutant p53 in the nucleus, this compound helps restore its tumor suppressor functions and promote apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PhiKan 083 hydrochloride involves several steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The synthesis begins with the formation of the carbazole core through a series of cyclization reactions.
Introduction of the Ethyl Group: An ethyl group is introduced at the 9-position of the carbazole ring.
Methylation: The nitrogen atom at the 3-position is methylated to form the methanamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: PhiKan 083 hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce oxidized carbazole derivatives .
Scientific Research Applications
PhiKan 083 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is extensively studied for its ability to stabilize the Y220C-mutated form of p53, thereby preventing the rapid denaturation of this protein and potentially restoring its tumor-suppressing functions
Biological Studies: The compound is used in cellular assays to study its effects on cell viability, apoptosis, and other cellular processes. .
Drug Development: this compound serves as a lead compound for the development of new drugs targeting p53 mutations. .
Comparison with Similar Compounds
PhiKan 083 hydrochloride is unique in its ability to specifically target and stabilize the Y220C-mutated form of p53. Similar compounds include:
SLMP53-1: Another small molecule that stabilizes mutant p53 but with a different binding mechanism.
NSC 123127: A compound that enhances the pro-apoptotic activity of this compound when used in combination
This compound stands out due to its specific binding affinity and stabilizing effect on the Y220C mutant, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.